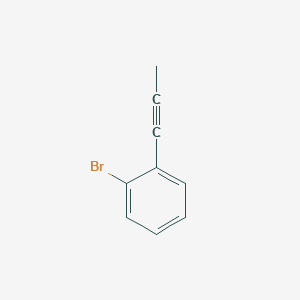
1-Bromo-2-(prop-1-yn-1-yl)benzene
Vue d'ensemble
Description
1-Bromo-2-(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H7Br. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of phenylacetylene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the alkyne group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylpropyne derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The major products are alkenes or alkanes, depending on the extent of reduction.
Applications De Recherche Scientifique
1-Bromo-2-(prop-1-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(prop-1-yn-1-yl)benzene in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)ethyne: Similar structure but lacks the propyne group.
1-(2-Chlorophenyl)-1-propyne: Similar structure with a chlorine atom instead of bromine.
1-(2-Iodophenyl)-1-propyne: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-Bromo-2-(prop-1-yn-1-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H7Br |
|---|---|
Poids moléculaire |
195.06 g/mol |
Nom IUPAC |
1-bromo-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |
Clé InChI |
DDBDGISGGBEWMJ-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=CC=C1Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














